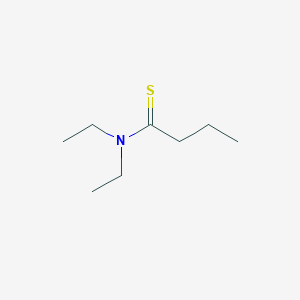

N,N-Diethylbutanethioamide

Beschreibung

N,N-Diethylbutanethioamide is a sulfur-containing organic compound belonging to the thioamide class, where a sulfur atom replaces the oxygen atom in the carbonyl group of a traditional amide. Its molecular structure comprises a butanethioamide backbone (C₃H₆C(S)NH₂) with two ethyl groups attached to the nitrogen atom. Thioamides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their enhanced stability and reactivity compared to oxygenated analogs .

Eigenschaften

CAS-Nummer |

19420-07-6 |

|---|---|

Molekularformel |

C8H17NS |

Molekulargewicht |

159.29 g/mol |

IUPAC-Name |

N,N-diethylbutanethioamide |

InChI |

InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 |

InChI-Schlüssel |

XSDYVJCOVSBGAP-UHFFFAOYSA-N |

SMILES |

CCCC(=S)N(CC)CC |

Kanonische SMILES |

CCCC(=S)N(CC)CC |

Synonyme |

Butanethioamide, N,N-diethyl- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | LogP | Key Functional Group |

|---|---|---|---|---|---|

| N,N-Diethylbutanethioamide* | C₈H₁₅NS | 157.28 | ~0.95 (est.) | ~1.5 (est.) | Thioamide (C=S) |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.17 | 0.925 | 0.44 | Amide (C=O) |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 0.937 | -0.77 | Amide (C=O) |

| N-Ethylbutanamide | C₆H₁₃NO | 115.17 | 0.902 | 0.91 | Amide (C=O) |

*Estimated values based on structural analogs and sulfur substitution effects .

Key Observations :

- Molecular Weight and Density : The replacement of oxygen with sulfur in this compound increases molecular weight by ~16 g/mol compared to N,N-Diethylacetamide. Density is marginally higher due to sulfur’s atomic mass.

- Lipophilicity (LogP) : Thioamides generally exhibit higher LogP values than amides, enhancing membrane permeability and bioavailability .

Thioamides vs. Amides:

- Stability : Thioamides are less prone to hydrolysis than amides due to weaker nucleophilic attack at the thiocarbonyl group .

- Synthetic Utility :

- Biological Activity : Thioamides are prominent in antithyroid drugs (e.g., methimazole) due to their ability to inhibit thyroid peroxidase, a property absent in traditional amides .

Key Differences :

- Toxicity : Thioamides may release hydrogen sulfide (H₂S) under decomposition, posing additional risks compared to amides .

- Regulatory Status : N,N-Dimethylacetamide is regulated under USP standards for purity (≥99%) and distillation range (164.5–167.5°C) , while thioamides may face stricter controls due to reactive sulfur content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.